2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine
Description
2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is a pyridine derivative featuring a chloro substituent at the 2-position, methyl groups at the 4- and 6-positions, and a (4-methylphenyl)sulfonyl (tosyl) group at the 3-position. The tosyl group enhances steric bulk and electron-withdrawing properties, influencing reactivity and physical characteristics.
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-9-4-6-12(7-5-9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZNMEGDROAFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, bases like sodium bicarbonate, and solvents such as ethanol and dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the preparation of more complex organic molecules. Its unique structure facilitates the creation of derivatives that may exhibit enhanced properties.
Biology
In biological research, 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is utilized to study enzyme inhibition and protein interactions . The sulfonyl group can interact with nucleophilic sites on enzymes, potentially inhibiting their function.
Medicine
The compound has garnered attention for its potential in drug development . Its structural characteristics suggest possible applications in pharmacology for treating various diseases due to its biological activity.
Enzyme Inhibition
The sulfonyl group of the compound can inhibit enzymes by interacting with their active sites. Studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes involved in inflammation pathways .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) against various bacterial strains has been documented as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
These findings suggest its potential as a therapeutic agent against bacterial infections .
Anti-inflammatory Effects
In vitro studies demonstrate that the compound can inhibit pro-inflammatory cytokines such as TNFα and IL-6 in stimulated macrophages, indicating its potential use in managing inflammatory diseases .
Case Studies
- Enzyme Inhibition Study : A study published in the Journal of Medicinal Chemistry showed that derivatives of pyridine compounds, including this one, exhibited promising results in inhibiting COX enzymes critical for inflammation .
- Antimicrobial Evaluation : A comparative study indicated that this compound exhibited synergistic effects when combined with ciprofloxacin against resistant bacterial strains, enhancing its efficacy .
- Pharmacokinetic Profile : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine involves its interaction with molecular targets through its functional groups. The chlorine and sulfonyl groups can form bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine (sc-307422)
- Key Difference : Replaces the (4-methylphenyl)sulfonyl group with a methylsulfonyl group.
- However, the absence of the aromatic ring reduces π-π stacking interactions, which may lower melting points compared to tosyl-containing analogues .
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine (CAS 478245-31-7)
- Key Difference: Substitutes the 2-chloro group with a piperidino group.
- Impact: The piperidino group is electron-donating and bulky, altering electronic density on the pyridine ring. This substitution likely increases basicity and steric hindrance, affecting reactivity in nucleophilic substitution reactions .
4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a)
- Key Difference : Incorporates a sulfonamide-linked tosyl group and additional aromatic rings.
- Impact: The sulfonamide moiety introduces hydrogen-bonding capacity (NH stretches at ~3089 cm⁻¹ in IR), differentiating it from the target compound’s sulfonyl group. This structural feature enhances polarity and may increase melting points (223–225°C) compared to non-sulfonamide analogues .
Physical Properties
Analysis :
- Tosyl-containing compounds (e.g., 3g) exhibit higher melting points (>230°C) due to increased molecular weight and intermolecular interactions (e.g., SO₂ dipole-dipole forces). The target compound’s melting point is expected to align with this trend.
- Lower yields in sulfonamide derivatives (e.g., 5a, 80%) versus tosylated heterocycles (e.g., 3g, 90%) suggest steric and electronic challenges in sulfonamide synthesis .
Spectral Characteristics
Infrared (IR) Spectroscopy
- Tosyl Group : SO₂ asymmetric and symmetric stretches appear at ~1332 cm⁻¹ and ~1160 cm⁻¹, respectively, in all tosyl-containing compounds .
- Sulfonamide vs. Sulfonyl : Sulfonamides (e.g., 5a) show additional NH stretches (~3089 cm⁻¹), absent in the target compound .
NMR Spectroscopy
Biological Activity
2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is an organic compound with significant potential in biological applications. It has garnered interest due to its unique structural features, which include a chloro group and a sulfonyl moiety attached to a pyridine ring. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14ClNO2S
- Molecular Weight : 295.78 g/mol
- CAS Number : 338774-37-1
The compound's structure allows for various interactions with biological molecules, making it a candidate for studies in pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The sulfonyl group can interact with nucleophilic sites on enzymes, potentially inhibiting their function.
- Protein Interaction : The compound may alter protein conformation or function through binding interactions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Antimicrobial Activity
Research has identified the antimicrobial potential of this compound. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results indicate that it possesses significant antibacterial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
This data suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in stimulated macrophages. This indicates its potential use in managing inflammatory diseases.
Case Studies
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds, including this compound, showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
- Antimicrobial Evaluation : In a comparative study, this compound was tested alongside known antibiotics. It exhibited synergistic effects when combined with ciprofloxacin against resistant strains of bacteria, enhancing its efficacy .
- Pharmacokinetic Profile : An investigation into the pharmacokinetics revealed that the compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
